5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one with an amine source, such as ammonia or an amine derivative, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-Amino-2-methylphenol
- 3-Aminopyrazole
Uniqueness
Compared to similar compounds, 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridinone core and specific substituents make it a versatile building block for various applications .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-amino-4-methyl-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)4-5-13-7-10(12)9(3)6-11(13)14/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
FMFSGHIAYQLKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCC(C)C |
Origin of Product |
United States |
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